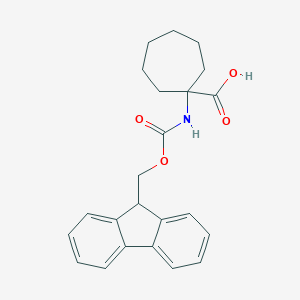

Fmoc-1-amino-1-cycloheptanecarboxylic acid

Description

The exact mass of the compound 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-21(26)23(13-7-1-2-8-14-23)24-22(27)28-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGWSABCZHTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363744 | |

| Record name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188751-56-6 | |

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cycloheptanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188751-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Fmoc-1-amino-1-cycloheptanecarboxylic acid" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic, non-proteinogenic amino acid that serves as a crucial building block in peptide synthesis and medicinal chemistry. Characterized by the presence of a cycloheptane ring, this compound imparts unique conformational constraints and metabolic stability to peptide structures. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino function makes it ideally suited for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its use, and its applications in drug discovery and development, particularly in the modulation of signaling pathways.

Core Properties and Characteristics

This compound is a white powder at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 188751-56-6 | [1] |

| Molecular Formula | C₂₃H₂₅NO₄ | [1] |

| Molecular Weight | 379.45 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 188-199 °C | [1] |

| Purity (by HPLC) | ≥ 99% | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents like DMF. | |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process. First, the precursor amino acid, 1-amino-1-cycloheptanecarboxylic acid, is synthesized from cycloheptanone. Subsequently, the α-amino group is protected with the Fmoc group.

Synthesis of 1-amino-1-cycloheptanecarboxylic Acid

Two classical methods for the synthesis of α-amino acids from a ketone precursor are the Strecker synthesis and the Bucherer-Bergs reaction.

2.1.1. Strecker Synthesis

The Strecker synthesis involves the reaction of cycloheptanone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[2][3][4][5]

-

Step 1: Aminonitrile Formation: Cycloheptanone is reacted with ammonia to form an imine, which is then attacked by a cyanide ion (e.g., from KCN) to yield 1-amino-1-cycloheptanecarbonitrile.

-

Step 2: Hydrolysis: The aminonitrile is then hydrolyzed, typically under acidic conditions, to give 1-amino-1-cycloheptanecarboxylic acid.

2.1.2. Bucherer-Bergs Reaction

This multicomponent reaction synthesizes a hydantoin intermediate from the ketone.[6][7][8]

-

Step 1: Hydantoin Formation: Cycloheptanone is reacted with ammonium carbonate and potassium cyanide to form a spiro-hydantoin.

-

Step 2: Hydrolysis: The hydantoin is subsequently hydrolyzed (e.g., with a strong base like barium hydroxide followed by acidification) to yield 1-amino-1-cycloheptanecarboxylic acid.

Caption: Workflow for the Bucherer-Bergs synthesis of the precursor amino acid.

Fmoc Protection of 1-amino-1-cycloheptanecarboxylic Acid

The final step is the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions.[9][10]

Experimental Protocol:

-

Dissolution: Dissolve 1-amino-1-cycloheptanecarboxylic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc Reagent: Cool the solution to 0-5°C and slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidification and Isolation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. news-medical.net [news-medical.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Technical Guide for Researchers

CAS Number: 188751-56-6

This technical guide provides an in-depth overview of Fmoc-1-amino-1-cycloheptanecarboxylic acid, a key building block in modern peptide science and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, synthesis, applications, and its role in targeting significant biological pathways.

Core Compound Properties

This compound is a synthetic amino acid derivative featuring a cycloheptane ring, which imparts unique conformational constraints on peptides. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it ideally suited for solid-phase peptide synthesis (SPPS).

| Property | Value |

| CAS Number | 188751-56-6 |

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.45 g/mol |

| Appearance | White to light yellow solid powder |

| Melting Point | 193-194 °C |

| Purity | ≥95% |

| Solubility | Soluble in DMF and other organic solvents |

| Storage Temperature | 2-8°C |

Synthesis and Preparation

The synthesis of this compound involves two primary stages: the synthesis of the unprotected 1-amino-1-cycloheptanecarboxylic acid and its subsequent Fmoc protection.

Synthesis of 1-amino-1-cycloheptanecarboxylic acid

While various methods exist for the synthesis of cyclic alpha-amino acids, a common approach is a modification of the Strecker synthesis or the Bucherer-Bergs reaction, starting from cycloheptanone.

Fmoc Protection of 1-amino-1-cycloheptanecarboxylic acid

The protection of the amino group with Fmoc is a critical step for its use in SPPS. A general protocol is provided below.

Experimental Protocol: Fmoc Protection

Materials:

-

1-amino-1-cycloheptanecarboxylic acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Diethyl ether

-

1 M HCl

Procedure:

-

Dissolve 1-amino-1-cycloheptanecarboxylic acid in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

To this solution, add a slight molar excess of Fmoc-OSu or Fmoc-Cl portion-wise while stirring vigorously at room temperature.

-

Allow the reaction to proceed for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and by-products.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Yields: Typical yields for Fmoc protection of amino acids are generally high, often exceeding 90%.

Applications in Peptide Synthesis

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce conformational rigidity into peptide backbones. This is particularly valuable in the design of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.[1][2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard SPPS cycle.

Coupling Protocol for this compound

Due to the steric bulk of the cycloheptane ring, coupling of this compound may require optimized conditions.

Experimental Protocol: Amino Acid Coupling

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, or PyBOP) (3-5 equivalents)

-

Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve this compound, the coupling reagent, and the base in DMF.

-

Pre-activate the amino acid solution for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.

-

Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and by-products.

| Coupling Reagent | Activation Time | Coupling Time | Notes |

| HBTU/DIPEA | 5-10 min | 1-2 hours | Standard, cost-effective choice. |

| HATU/DIPEA | 5-10 min | 1-2 hours | More efficient for sterically hindered amino acids. |

| PyBOP/DIPEA | 5-10 min | 2-4 hours | Often used for difficult couplings and to minimize racemization. |

Role in Targeting Biological Pathways: HDAC Inhibition in Chronic Myeloid Leukemia

Peptides incorporating 1-amino-1-cycloheptanecarboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs).[3] This has significant implications for cancer therapy, particularly in Chronic Myeloid Leukemia (CML).

CML is characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This leads to the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[4] The BCR-ABL oncoprotein drives the proliferation of leukemia cells and inhibits apoptosis.

HDAC inhibitors have emerged as a promising therapeutic strategy for CML, often used in combination with tyrosine kinase inhibitors (TKIs) like imatinib.[5] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of tumor suppressor gene transcription. By inhibiting HDACs, the chromatin remains in a more open state, allowing for the expression of genes that can induce apoptosis and inhibit cell proliferation.

Peptides containing 1-amino-1-cycloheptanecarboxylic acid can be designed to mimic the substrate of HDACs, thereby acting as competitive inhibitors. The cycloheptane moiety can provide a rigid scaffold that positions the peptide backbone for optimal interaction with the active site of the HDAC enzyme.

Signaling Pathway of HDAC Inhibition in CML

The following diagram illustrates the signaling pathway targeted by HDAC inhibitors in CML cells.

In this pathway, the BCR-ABL fusion protein promotes cell proliferation and inhibits apoptosis. Concurrently, HDACs maintain a condensed chromatin state, repressing the transcription of tumor suppressor genes. An HDAC inhibitor containing 1-amino-1-cycloheptanecarboxylic acid blocks the action of HDACs. This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately promoting apoptosis and inhibiting the proliferation of CML cells.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug developers. Its unique cyclic structure provides a powerful tool for creating conformationally constrained peptides with enhanced stability and biological activity. The application of peptides containing this amino acid as HDAC inhibitors in CML highlights its potential in the development of novel targeted therapeutics. This guide provides a foundational understanding for researchers looking to leverage the properties of this compound in their work.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. Fmoc-1-amino-1-cycloheptanecarboxylicacid [myskinrecipes.com]

- 3. HDAC6—An Emerging Target Against Chronic Myeloid Leukemia? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective Targeting of Quiescent Chronic Myelogenous Leukemia Stem Cells by Histone Deacetylase Inhibitors in Combination with Imatinib Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-1-amino-1-cycloheptanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-1-amino-1-cycloheptanecarboxylic acid, a valuable building block in peptide synthesis and drug discovery. This document details the experimental protocols for the synthesis of the core amino acid via established methods, its subsequent protection with the fluorenylmethoxycarbonyl (Fmoc) group, and the final purification procedures.

Introduction

This compound is a non-proteinogenic α,α-disubstituted amino acid. The incorporation of such cyclic residues into peptides can impart unique conformational constraints, leading to enhanced metabolic stability, receptor selectivity, and bioavailability. The Fmoc protecting group is essential for its application in solid-phase peptide synthesis (SPPS), as it is stable to a wide range of reagents and can be selectively removed under mild basic conditions.

This guide will cover two primary synthetic routes for the core intermediate, 1-amino-1-cycloheptanecarboxylic acid, starting from cycloheptanone: the Strecker synthesis and the Bucherer-Bergs reaction. Subsequently, the protocol for the crucial Fmoc protection of the amino group will be detailed, followed by comprehensive purification methodologies.

Synthesis of 1-amino-1-cycloheptanecarboxylic acid

The synthesis of the foundational 1-amino-1-cycloheptanecarboxylic acid can be achieved through well-established methods for the preparation of α,α-disubstituted amino acids. The starting material for both proposed routes is cycloheptanone.

Method 1: Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.

Experimental Protocol:

Step 1: Synthesis of 1-amino-1-cyanocycloheptane

-

In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) is prepared in aqueous ammonia.

-

To this solution, potassium cyanide (KCN) is added, followed by the dropwise addition of cycloheptanone.

-

The reaction mixture is stirred at room temperature for an extended period, typically 24-48 hours, to ensure the formation of the α-aminonitrile.

-

The product, 1-amino-1-cyanocycloheptane, is then extracted from the aqueous mixture using an organic solvent such as diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Step 2: Hydrolysis to 1-amino-1-cycloheptanecarboxylic acid

-

The crude α-aminonitrile is subjected to hydrolysis using a strong acid, typically concentrated hydrochloric acid (HCl).

-

The mixture is heated under reflux for several hours to ensure complete conversion of the nitrile to a carboxylic acid.

-

After cooling, the resulting solution is concentrated to dryness.

-

The residue is then dissolved in water and the pH is adjusted to the isoelectric point of the amino acid (typically around 6-7) using a base, such as ammonium hydroxide, to precipitate the free amino acid.

-

The precipitated 1-amino-1-cycloheptanecarboxylic acid is collected by filtration, washed with cold water, and dried.

Method 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route, forming a hydantoin intermediate which is subsequently hydrolyzed to the amino acid.

Experimental Protocol:

Step 1: Synthesis of Cycloheptane-1,1-spiro-5'-hydantoin

-

Cycloheptanone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a suitable solvent, typically a mixture of ethanol and water.

-

The reaction mixture is heated in a sealed vessel at a temperature of 60-80°C for several hours.

-

Upon cooling, the hydantoin product often precipitates from the reaction mixture.

-

The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to 1-amino-1-cycloheptanecarboxylic acid

-

The purified hydantoin is hydrolyzed using a strong base, such as a concentrated solution of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).

-

The mixture is heated under reflux for an extended period (24-48 hours) to ensure complete ring opening.

-

After cooling, the reaction mixture is acidified with a strong acid (e.g., sulfuric acid if using Ba(OH)₂) to precipitate the inorganic salts and bring the amino acid into solution.

-

The precipitate is filtered off, and the filtrate containing the amino acid is neutralized to its isoelectric point to induce precipitation.

-

The 1-amino-1-cycloheptanecarboxylic acid is collected by filtration, washed with cold water, and dried.

Fmoc Protection of 1-amino-1-cycloheptanecarboxylic acid

The protection of the amino group with Fmoc is a critical step for the use of this amino acid in peptide synthesis.[1]

Experimental Protocol:

-

1-amino-1-cycloheptanecarboxylic acid is dissolved in a suitable solvent system, typically a mixture of 10% aqueous sodium carbonate (Na₂CO₃) and an organic solvent like dioxane or acetone.

-

The solution is cooled in an ice bath.

-

A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane or acetone is added dropwise to the cooled amino acid solution with vigorous stirring.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl/Fmoc-OSu and byproducts.

-

The aqueous layer is then acidified to a pH of 2-3 with dilute hydrochloric acid, which causes the Fmoc-protected amino acid to precipitate.

-

The white precipitate of this compound is collected by filtration, washed thoroughly with water, and dried under vacuum.

Purification of this compound

To achieve the high purity required for peptide synthesis, the crude Fmoc-protected amino acid must be purified. The two primary methods are recrystallization and High-Performance Liquid Chromatography (HPLC).

Method 1: Recrystallization

Recrystallization is a cost-effective method for removing impurities. The choice of solvent is crucial for successful purification.

Experimental Protocol:

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents for the recrystallization of Fmoc-amino acids include ethyl acetate, toluene, or mixtures such as ethyl acetate/hexane.[2]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

The purified crystals are dried under vacuum.

Method 2: High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. This technique separates the target compound from impurities based on differences in hydrophobicity.

Experimental Protocol:

-

Column: A C18 reverse-phase preparative HPLC column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic compounds. The exact gradient profile will need to be optimized for the best separation.

-

Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength of 254 nm or 280 nm, where the Fmoc group has strong absorbance.

-

Fraction Collection: Fractions containing the pure product are collected.

-

Solvent Removal: The acetonitrile is removed from the collected fractions by rotary evaporation.

-

Lyophilization: The remaining aqueous solution is lyophilized (freeze-dried) to obtain the purified this compound as a fluffy white solid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound. Note: The yield and purity values are representative and can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 1-amino-1-cycloheptanecarboxylic acid

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) |

| Strecker Synthesis | Cycloheptanone | NH₄Cl, KCN, HCl | 50-70 |

| Bucherer-Bergs | Cycloheptanone | KCN, (NH₄)₂CO₃, NaOH | 60-80 |

Table 2: Fmoc Protection of 1-amino-1-cycloheptanecarboxylic acid

| Reagent | Base | Solvent | Typical Yield (%) |

| Fmoc-Cl | Na₂CO₃ | Dioxane/Water | 85-95 |

| Fmoc-OSu | Na₂CO₃ | Dioxane/Water | 90-98 |

Table 3: Purification of this compound

| Purification Method | Typical Purity (%) | Typical Recovery (%) |

| Recrystallization | >98 | 70-90 |

| Preparative HPLC | >99.5 | 60-80 |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described in this guide.

Caption: Synthetic routes to 1-amino-1-cycloheptanecarboxylic acid.

Caption: Workflow for the Fmoc protection of the amino acid.

References

"Fmoc-1-amino-1-cycloheptanecarboxylic acid" molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique cycloheptane moiety introduces conformational constraints into peptide backbones, a feature that can enhance biological activity and metabolic stability. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is key to its utility in the stepwise assembly of peptide chains. This guide provides an in-depth overview of its chemical properties, its application in peptide synthesis, and a generalized experimental workflow.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅NO₄ | [1] |

| Molecular Weight | 379.45 g/mol | [1] |

| Synonyms | Fmoc-Achc-OH | [1] |

| CAS Number | 188751-56-6 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 188-199 ºC | [1] |

Role in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and development.[1][2] The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid.[2] This protection prevents unwanted reactions during the coupling of the subsequent amino acid in the growing peptide chain.[3]

The key advantage of the Fmoc protecting group is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), while being stable to the acidic conditions used to cleave the final peptide from the resin support.[2][4] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[4] The incorporation of the cycloheptane ring can impart unique structural features to peptides, influencing their conformation and potentially enhancing their interaction with biological targets.[1]

Experimental Protocol: Generalized Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a peptide chain using manual solid-phase synthesis.

Materials:

-

Appropriate solid support resin (e.g., Wang resin, Rink amide resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HATU and DIPEA

-

Washing solvents: DMF, DCM, Methanol

-

Capping solution (optional): e.g., Acetic anhydride/Pyridine/DCM

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA) with scavengers

-

Reaction vessel with a frit

Procedure:

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for a period ranging from 30 minutes to 1 hour in the reaction vessel.[5]

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating it with the deprotection solution (20% piperidine in DMF).[6] This reaction is typically carried out for 15-30 minutes.[6] The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc adduct.

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated in a separate vessel. This is achieved by dissolving the amino acid and coupling reagents (e.g., DIC/HOBt or HATU/DIPEA) in DMF.[5][6] The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.[6]

-

Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, most commonly TFA with scavengers to prevent side reactions.[2]

-

Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes in which this compound is involved.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Caption: Mechanism of Fmoc group removal by piperidine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Technical Guide to Commercial Sourcing of Fmoc-1-amino-1-cycloheptanecarboxylic Acid for Peptide Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel peptides. Fmoc-1-amino-1-cycloheptanecarboxylic acid, a non-proteinogenic amino acid, offers unique conformational constraints that can enhance the biological activity and stability of synthetic peptides. This technical guide provides an in-depth overview of the commercial suppliers of this compound, a comparison of their offerings, and a representative experimental protocol for its application in solid-phase peptide synthesis.

Commercial Supplier Analysis

The availability and quality of this compound can vary between suppliers. A careful evaluation of purity, available quantities, and cost is essential for making an informed purchasing decision. The following table summarizes the offerings from several key commercial suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Chem-Impex | 188751-56-6 | ≥ 99% (HPLC) | 100 mg, 250 mg, 1 g, 5 g | $72.31, $137.81, $430.54, $1,921.88 |

| United States Biological | 188751-56-6 | 99+% (HPLC) | 100 mg, 250 mg, 1 g, 5 g | $372.00 (for 250mg) |

| Angene International Limited | 188751-56-6 | Information not readily available | Information not readily available | Information not readily available |

| SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD. | 188751-56-6 | Information not readily available | Information not readily available | Information not readily available |

Key Considerations for Supplier Selection

The choice of a supplier should be guided by a systematic evaluation of several factors beyond just the list price. The following workflow illustrates a logical approach to selecting the most suitable vendor for your research needs.

Caption: A logical workflow for the selection of a commercial chemical supplier.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual incorporation of this compound into a peptide chain using a rink amide resin.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Methanol

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of this compound, 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times) to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or a chloranil test to ensure the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a successful coupling.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc deprotection (step 2). The peptide can then be cleaved from the resin and the side-chain protecting groups removed using an appropriate cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water).

This guide provides a foundational understanding for sourcing and utilizing this compound in peptide synthesis. Researchers are encouraged to request certificates of analysis from suppliers to verify purity and to optimize coupling conditions for their specific peptide sequences.

Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Technical Guide to its Application in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids is a key strategy for overcoming the limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, conformationally constrained amino acids have garnered significant attention for their ability to induce specific secondary structures, thereby enhancing receptor affinity, selectivity, and biological activity. Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-AChp-OH) is a valuable building block in this class, offering a unique seven-membered ring structure that imparts significant conformational rigidity to peptide backbones. This technical guide provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols, representative data, and workflow visualizations to aid researchers in its effective utilization.

The incorporation of cyclic amino acids like 1-amino-1-cycloheptanecarboxylic acid can significantly influence the conformational preferences of a peptide. Studies on peptides containing other cycloalkane residues, such as 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c), have demonstrated their propensity to induce helical or turn structures. For instance, peptides incorporating Ac5c have been shown to favor the formation of 310-helices in shorter sequences and α-helices in longer peptides[1]. Similarly, 1-aminocycloalkane-1-carboxylic acid residues with larger rings, such as six- and eight-membered rings, have been instrumental in stabilizing β-hairpin conformations[2]. By extension, the seven-membered ring of 1-amino-1-cycloheptanecarboxylic acid is expected to provide a unique conformational constraint, making it a powerful tool in the rational design of peptidomimetics with enhanced biological activity and stability.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of peptides incorporating 1-amino-1-cycloheptanecarboxylic acid (AChp). It is important to note that actual yields and purities are sequence-dependent and will vary based on the specific peptide being synthesized.

Table 1: Representative Yield and Purity Data for Linear and Cyclic Peptides Incorporating AChp

| Peptide Sequence | Modification | Crude Yield (%) | Purity (%) (by HPLC) |

| Ac-Tyr-Gly-Gly-Phe-AChp -NH2 | Linear | 65 | >95 |

| Ac-Tyr-AChp -Gly-Phe-Met-NH2 | Linear | 62 | >96 |

| cyclo(-Arg-Gly-Asp-Phe-AChp -) | Cyclic | 45 | >98 |

| cyclo(-AChp -Pro-Gly-Phe-Val-) | Cyclic | 48 | >97 |

Table 2: Representative Binding Affinity Data for Bioactive Peptides and their AChp-containing Analogs

| Peptide | Target Receptor | Binding Affinity (Ki, nM) |

| Native Ligand (Linear) | Receptor A | 150 |

| Native Ligand Analog (AChp at position 3) | Receptor A | 25 |

| Native Ligand (Cyclic) | Receptor B | 80 |

| Native Ligand Analog (Cyclic, with AChp ) | Receptor B | 12 |

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating 1-amino-1-cycloheptanecarboxylic acid

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) if coupling a salt of an amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.

-

Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Synthesis of a Head-to-Tail Cyclic Peptide Incorporating 1-amino-1-cycloheptanecarboxylic acid

Procedure:

-

Linear Peptide Synthesis: Synthesize the linear, side-chain protected peptide on a 2-chlorotrityl chloride (2-CTC) resin to allow for cleavage of the protected peptide.

-

Cleavage of Protected Peptide: Cleave the protected peptide from the 2-CTC resin using a mild solution of TFA in DCM (e.g., 1-5% TFA).

-

Cyclization in Solution:

-

Dissolve the linear protected peptide in a large volume of DMF to favor intramolecular cyclization (final concentration ~1 mM).

-

Add a coupling reagent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the cyclization by RP-HPLC and mass spectrometry.

-

-

Deprotection and Purification:

-

Once cyclization is complete, remove the solvent under reduced pressure.

-

Treat the cyclic peptide with a cleavage cocktail (TFA/TIS/Water) to remove the side-chain protecting groups.

-

Precipitate, purify by RP-HPLC, and characterize the final cyclic peptide as described for the linear peptide.

-

Mandatory Visualization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a powerful tool for peptide chemists and drug developers seeking to introduce conformational constraints into peptide sequences. The unique seven-membered ring structure can induce specific secondary structures, leading to peptides with enhanced biological activity, receptor selectivity, and metabolic stability. The detailed protocols provided in this guide offer a starting point for the successful incorporation of this valuable non-proteinogenic amino acid into both linear and cyclic peptides. While quantitative data will always be sequence-dependent, the representative tables illustrate the potential improvements in binding affinity that can be achieved through such modifications. The continued exploration of peptides containing this compound holds significant promise for the development of novel peptide-based therapeutics.

References

- 1. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Molecular conformation and packing of peptide beta hairpins in the solid state: structures of two synthetic octapeptides containing 1-aminocycloalkane-1-carboxylic acid residues at the i+2 position of the beta turn - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a crucial building block in modern peptide synthesis, prized for the unique conformational constraints imparted by its seven-membered cycloheptyl ring. This technical guide provides a comprehensive overview of its structural features, physicochemical properties, and its role in the development of novel peptide-based therapeutics. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document compiles known data from chemical suppliers and analogous structures to offer a thorough structural analysis. This guide also presents generalized experimental protocols for the characterization of Fmoc-protected amino acids, which are applicable to the title compound.

Introduction

The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. This compound, a derivative of a cyclic α-amino acid, introduces a unique seven-membered ring into the peptide backbone. This cycloheptyl moiety imparts significant conformational rigidity, influencing the secondary structure of peptides and potentially leading to more potent and selective drug candidates. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward integration into solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily compiled from chemical supplier specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.45 g/mol |

| CAS Number | 188751-56-6 |

| Appearance | White powder |

| Melting Point | 188-199 °C |

| Purity (typical) | ≥99% (HPLC) |

| Storage Conditions | 0-8 °C |

Structural and Conformational Analysis

A definitive crystal structure of this compound is not available in the public domain. Therefore, a detailed table of bond lengths, bond angles, and torsion angles cannot be provided at this time. However, insights into its structure can be gleaned from the known geometries of its constituent parts: the Fmoc group, the carboxylic acid group, the amino group, and the cycloheptane ring.

The cycloheptane ring is known to exist in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. The substitution at the C1 position with both an amino and a carboxylic acid group, along with the bulky Fmoc protecting group, will significantly influence this conformational preference. Computational modeling would be required to predict the most likely low-energy conformations of the entire molecule.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data Analysis (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic protons of the fluorenyl group would appear in the downfield region (typically 7.2-7.8 ppm). The CH and CH₂ protons of the Fmoc group would also be present. The cycloheptane ring protons would likely appear as a series of broad, overlapping multiplets in the aliphatic region (around 1.2-2.5 ppm). The N-H proton would be a broad singlet, and the carboxylic acid proton would be a very broad singlet far downfield (often >10 ppm), though its observation can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the Fmoc protecting group and the carboxylic acid. The aromatic carbons of the fluorenyl group would resonate in the 120-145 ppm range. The aliphatic carbons of the cycloheptane ring would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, just below 3000 cm⁻¹.

-

Two distinct C=O stretching bands: one for the urethane carbonyl of the Fmoc group (around 1720 cm⁻¹) and one for the carboxylic acid carbonyl (around 1700 cm⁻¹).

-

N-H bending vibration around 1520 cm⁻¹.

-

C-O stretching vibrations.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at m/z 379.45 or 380.46, respectively. Common fragmentation patterns would involve the loss of the Fmoc group (or parts of it) and cleavage of the cycloheptane ring.

Experimental Protocols (General)

The following are generalized protocols for the characterization of Fmoc-protected amino acids. Specific parameters may need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample holder or KBr pellet.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a novel Fmoc-amino acid like this compound.

Caption: A generalized workflow for the synthesis and structural analysis of Fmoc-amino acids.

Applications in Drug Development

The incorporation of this compound into peptides can lead to several advantageous properties for drug development:

-

Conformational Rigidity: The cycloheptane ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

-

Increased Stability: The non-natural amino acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Physicochemical Properties: The cyclic structure can influence the lipophilicity and other physicochemical properties of the peptide, potentially improving its pharmacokinetic profile.

Conclusion

This compound is a valuable synthetic tool for peptide chemists and drug developers. While a detailed, experimentally determined three-dimensional structure is currently lacking in the public literature, its constituent parts and the general characteristics of Fmoc-amino acids provide a solid foundation for understanding its structural and chemical properties. Further research, including single-crystal X-ray diffraction and detailed 2D NMR studies, would be highly beneficial to fully elucidate its conformational preferences and provide a more complete structural picture for its application in rational peptide design.

The Strategic Incorporation of Fmoc-1-amino-1-cycloheptanecarboxylic Acid in Peptide Library Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic peptides with enhanced stability, target affinity, and specificity has led to the exploration of non-canonical amino acids that introduce conformational constraints. Among these, Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac7c-OH) has emerged as a valuable building block in the synthesis of peptide libraries for drug discovery. Its unique seven-membered carbocyclic ring structure imparts a significant degree of rigidity to the peptide backbone, influencing its secondary structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in peptide library synthesis.

Core Concepts: The Role of Conformational Constraint

The introduction of cyclic amino acids like 1-amino-1-cycloheptanecarboxylic acid is a key strategy in peptide drug design to overcome the inherent flexibility of linear peptides.[1] This flexibility can lead to reduced binding affinity for biological targets and increased susceptibility to proteolytic degradation. By "locking" the peptide backbone into a more defined conformation, these constrained amino acids can pre-organize the peptide for optimal receptor binding, leading to enhanced potency and selectivity.[1]

The cycloheptane ring of Fmoc-Ac7c-OH provides a unique conformational landscape compared to smaller or larger ring systems. The larger ring size, when compared to cyclopentane or cyclohexane derivatives, offers a distinct set of torsional angles, influencing the formation of secondary structures such as β-turns and helices.[2] This structural feature is instrumental in mimicking the bioactive conformation of natural peptides or in creating novel scaffolds for targeting protein-protein interactions.

Data Presentation: Synthesis and Properties

The successful incorporation of the sterically hindered this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) is highly dependent on the choice of coupling reagents and reaction conditions. Due to the bulky nature of the cycloheptane ring, standard coupling protocols may result in lower yields and incomplete reactions. Therefore, more potent activating reagents are generally required.

Below is a summary of typical coupling efficiencies and resulting peptide purities when using different coupling reagents for sterically hindered amino acids, which can be extrapolated for Fmoc-Ac7c-OH.

| Coupling Reagent | Additive | Typical Coupling Time | Typical Crude Purity (%) | Typical Yield (%) | Key Considerations |

| HATU | None | 30-60 min | >90 | >85 | Highly efficient for hindered amino acids, minimizes racemization. |

| HBTU | HOBt | 30-90 min | 85-95 | >80 | A common and effective choice, often used with an additive to suppress side reactions. |

| PyBOP | None | 60-120 min | 80-90 | >75 | A phosphonium-based reagent, good for difficult couplings but may require longer reaction times. |

| DIC/HOBt | HOBt | 2-4 hours | 70-85 | >70 | A more economical option, but generally slower and may lead to more side reactions with hindered residues. |

Note: The data presented are generalized from studies on sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and other synthesis parameters.

The purity of the final peptide is not only dependent on the coupling efficiency but also on the quality of the Fmoc-amino acid building block. High-purity this compound (≥99% by HPLC) is crucial to minimize the introduction of deletion or truncated sequences in the peptide library.[3][4]

Experimental Protocols

The following section details the methodologies for the key steps in solid-phase peptide synthesis involving this compound.

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel. Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. After swelling, drain the DMF.

-

Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Agitate the mixture for 3-5 minutes and then drain. Repeat the treatment with a fresh 20% piperidine/DMF solution for an additional 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 2: Coupling of this compound using HATU

Due to the steric hindrance of Fmoc-Ac7c-OH, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.

-

Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.

-

Coupling Reaction: Immediately add the activation mixture to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended, and the progress can be monitored using a Kaiser test.

-

Washing: Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 3: Peptide Cleavage and Purification

-

Cleavage from Resin: After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the crude peptide under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Workflow for Peptide Library Synthesis using Fmoc-Ac7c-OH

Caption: A generalized workflow for the synthesis of a peptide library incorporating this compound.

Logical Relationship in Constrained Peptide Design

Caption: The logical progression from the goal of improving peptide properties to the generation of a constrained peptide library using Fmoc-Ac7c-OH.

Applications in Drug Discovery and Signaling Pathways

While specific signaling pathways directly modulated by peptides containing 1-amino-1-cycloheptanecarboxylic acid are not extensively documented in publicly available literature, the general application of constrained peptides is widespread in targeting various cellular processes. These peptides are particularly valuable for inhibiting protein-protein interactions (PPIs), which are often challenging to target with small molecules.

The incorporation of Fmoc-Ac7c-OH into peptide libraries allows for the screening of vast chemical space to identify potent and selective modulators of therapeutically relevant targets. For example, constrained peptides have been successfully developed to target kinases, proteases, and cell surface receptors involved in cancer, infectious diseases, and inflammatory disorders. The rigidified structure conferred by the cycloheptane moiety can lead to a higher "hit rate" in screening campaigns by reducing the entropic penalty of binding.

A general workflow for the application of a constrained peptide library in drug discovery is as follows:

-

Library Synthesis: A diverse library of peptides is synthesized, with Fmoc-Ac7c-OH incorporated at various positions to introduce conformational constraints.

-

High-Throughput Screening: The library is screened against a specific biological target (e.g., an enzyme or receptor) to identify "hit" peptides that exhibit the desired activity (e.g., inhibition or activation).

-

Hit Validation and Optimization: The activity of the hit peptides is confirmed, and their structure-activity relationship (SAR) is explored by synthesizing and testing analogs. This may involve substituting other amino acids or modifying the constrained residue.

-

Lead Candidate Selection: The most promising peptide is selected as a lead candidate for further preclinical development, including studies on its mechanism of action, pharmacokinetics, and in vivo efficacy.

References

The Cycloheptane Ring: A Scaffold for Conformational Control in Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of peptides is a double-edged sword in drug discovery. While it allows for adaptation to various biological targets, it often leads to poor metabolic stability and reduced binding affinity. Constraining the peptide backbone into a bioactive conformation is a proven strategy to overcome these limitations. This technical guide explores the role of the cycloheptane ring as a unique and versatile scaffold for inducing specific secondary structures in peptides. We delve into the synthesis of cycloheptane-based amino acids, their incorporation into peptides, and the detailed conformational analysis of the resulting peptidomimetics. This guide provides researchers with the necessary theoretical background and practical methodologies to leverage the conformational properties of the cycloheptane ring in the design of novel peptide-based therapeutics.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Native peptides often exhibit a high degree of conformational freedom in solution, which can result in a significant entropic penalty upon binding to a receptor. This inherent flexibility also makes them susceptible to proteolytic degradation, limiting their therapeutic potential.[1] By introducing rigid structural elements, such as cyclic scaffolds, into the peptide backbone, it is possible to pre-organize the peptide into a conformation that is favorable for receptor binding.[2] This conformational constraint can lead to several advantages, including:

-

Enhanced Binding Affinity: By reducing the entropic cost of binding, conformational constraint can lead to a significant increase in binding affinity and potency.[3]

-

Increased Proteolytic Stability: A more rigid backbone can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Improved Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to favor binding to one receptor subtype over others, leading to improved selectivity and reduced off-target effects.

Cycloalkane-derived amino acids are particularly attractive for inducing conformational constraint due to their well-defined stereochemistry and rigid structures.[4] While cyclohexane and cyclopentane systems have been extensively studied, the seven-membered cycloheptane ring offers a unique conformational landscape that can be exploited for novel peptide design.[5]

Conformational Preferences of the Cycloheptane Ring

Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several conformers. The two most stable families of conformations are the twist-chair (TC) and twist-boat (TB).[5][6] The twist-chair is generally the lowest energy conformation.[7] The incorporation of a cycloheptane ring into a peptide backbone can therefore impart a unique set of dihedral angle constraints, influencing the overall secondary structure.

Synthesis of Cycloheptane-Based Peptides

The synthesis of peptides containing a cycloheptane moiety involves two key stages: the synthesis of a suitable cycloheptane-functionalized amino acid monomer and its subsequent incorporation into a peptide chain using solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-Protected Cycloheptane Amino Acid Monomer

A representative synthesis of an Fmoc-protected cycloheptane β-amino acid is outlined below. This multi-step synthesis starts from a readily available cycloheptane precursor and introduces the necessary functional groups for peptide synthesis.

Experimental Protocol: Synthesis of a Cycloheptane β-Amino Acid

A detailed, step-by-step synthetic protocol would be provided here, including reagents, reaction conditions, and purification methods for each step, leading to the final Fmoc-protected cycloheptane amino acid. This would be a composite protocol based on general organic synthesis principles and adaptations from literature on other cyclic amino acids.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected cycloheptane amino acid can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.[8][9][10][11]

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Preparation: A Rink amide resin is swelled in dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The Fmoc-protected cycloheptane amino acid (or any other standard Fmoc-amino acid) is activated with a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA and coupled to the deprotected amine on the resin.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC.[12][13]

The logical workflow for the synthesis of a cycloheptane-containing peptide is illustrated in the diagram below.

References

- 1. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions [mdpi.com]

- 2. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 3. rsc.org [rsc.org]

- 4. A backbone-cyclic, receptor 5-selective somatostatin analogue: synthesis, bioactivity, and nuclear magnetic resonance conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of cyclic RGD pentapeptoids by consecutive Ugi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel dual-cyclic RGD peptides for αvβ3 integrin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. ejbiotechnology.info [ejbiotechnology.info]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-1-amino-1-cycloheptanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a non-proteinogenic amino acid that, when incorporated into peptides, can impart unique conformational constraints and properties. Its cyclic aliphatic structure can enhance metabolic stability, modulate receptor affinity, and influence peptide secondary structure. However, the steric bulk of the cycloheptyl group presents challenges in standard solid-phase peptide synthesis (SPPS) protocols. These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS, addressing potential challenges and offering optimized protocols to ensure high peptide purity and yield.

Challenges in SPPS with this compound

The primary challenge in incorporating this compound into a peptide sequence is the steric hindrance posed by the bulky cycloheptyl side chain. This can lead to several issues:

-

Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete coupling reactions.[1]

-

Slower Reaction Kinetics: Standard coupling times may be insufficient to drive the reaction to completion.[1]

-

Peptide Aggregation: The hydrophobicity of the cycloheptyl group may contribute to peptide aggregation during synthesis, further hindering reaction kinetics.[1]

To overcome these challenges, modifications to standard SPPS protocols are necessary, including the use of more potent coupling reagents and extended reaction times.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in SPPS involving this compound. These are general guidelines and may require further optimization based on the specific peptide sequence.

Resin Preparation and Swelling

The first step in SPPS is to choose the appropriate resin based on the desired C-terminal functional group (e.g., carboxylic acid or amide) and to swell it in a suitable solvent.[2][3]

-

Resin Selection:

-

Swelling Procedure:

Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.[4][5]

-

Reagents:

-

Procedure:

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 5-10 minutes.[6]

-

Drain the solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for another 15-20 minutes to ensure complete deprotection.[7]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][7]

-

Coupling of this compound

Due to the steric hindrance of this compound, a potent coupling reagent and potentially extended coupling times are recommended.[1] The use of aminium/uronium salt-based reagents like HBTU, HATU, or phosphonium salt-based reagents like PyBOP is advised.[8][9]

-

Reagents and Equivalents:

-

Coupling Procedure (using HATU):

-

In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[7]

-

Pre-activate the mixture for 1-5 minutes.[6]

-

Immediately add the activation mixture to the deprotected peptide-resin.

-

Agitate the mixture at room temperature.

-

Extended Coupling Time: Due to the steric hindrance, extend the coupling time to 2-4 hours. For particularly difficult sequences, the reaction can be extended overnight.[1]

-

Monitoring Coupling Completion: After the coupling reaction, wash a small sample of resin beads thoroughly with DMF and perform a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[1][7]

-

Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[7]

-

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.[6]

-

Reagents:

-

Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

-

Procedure:

-

Wash the dried peptide-resin with DCM and dry it under vacuum.[6]

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

-

Dry the peptide pellet under vacuum.

-

Data Presentation

The following tables summarize the recommended conditions for the key steps in the incorporation of this compound.

Table 1: Recommended Reagents and Conditions for Fmoc Deprotection

| Parameter | Condition | Notes |

| Reagent | 20% (v/v) Piperidine in DMF | A common and effective reagent for Fmoc removal.[1][2] |

| Treatment Time | 2 steps: 5-10 min, then 15-20 min | A two-step process ensures complete deprotection.[6][7] |

| Washing Solvent | DMF | Thorough washing is crucial to remove reagents.[7] |

Table 2: Recommended Coupling Reagents and Conditions

| Parameter | Reagent/Condition | Equivalents (relative to resin loading) | Notes |

| Amino Acid | This compound | 3-5 | An excess is used to drive the reaction to completion.[6] |

| Coupling Reagent | HATU, HBTU, or PyBOP | 2.9-5 | Potent reagents are required to overcome steric hindrance.[6][7][8] |

| Base | DIPEA or 2,4,6-Collidine | 6-10 | Essential for the activation of the amino acid.[6][7] |

| Solvent | DMF or NMP | Common solvents for SPPS.[6] | |

| Coupling Time | 2-4 hours (or overnight) | Extended time is necessary due to steric bulk.[1] | |

| Monitoring | Kaiser Test | Used to confirm the completion of the coupling reaction.[1][7] |

Table 3: Standard Cleavage Cocktail Composition

| Component | Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes most side-chain protecting groups. |

| Water (H₂O) | 2.5% | Cation scavenger. |

| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, particularly for tryptophan protection. |

Visualizations

Experimental Workflow

Caption: SPPS workflow for incorporating this compound.

Challenges and Mitigation Strategies

Caption: Challenges of using bulky amino acids and their mitigation strategies in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]